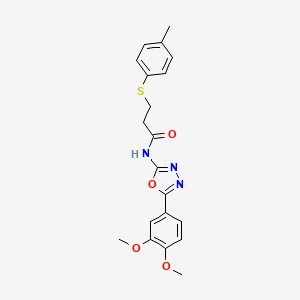

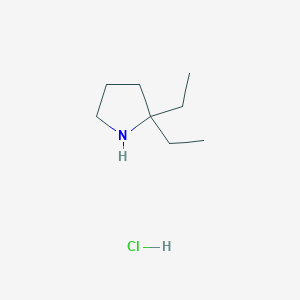

![molecular formula C20H21N5O B3009089 N-(3-methoxypropyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866843-86-9](/img/structure/B3009089.png)

N-(3-methoxypropyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-methoxypropyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine" is a derivative of the triazoloquinazoline family, a group of tricyclic heterocycles known for their diverse pharmacological activities. This particular compound has not been explicitly mentioned in the provided papers, but its structure suggests potential biological activity, given the known activities of similar compounds in the triazoloquinazoline series.

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives typically involves the cyclization of hydrazinoquinazolinones with various one-carbon donors. For instance, the synthesis of 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones was achieved by cyclizing 2-hydrazino-3-(3-methylphenyl)quinazolin-4(3H)-one with one-carbon donors . Similar synthetic routes are described for other triazoloquinazoline derivatives, suggesting that the synthesis of "N-(3-methoxypropyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine" would likely follow analogous methods .

Molecular Structure Analysis

The molecular structure of triazoloquinazolines is characterized by the presence of a triazole ring fused to a quinazoline scaffold. Substituents on the quinazoline ring, such as methyl, phenyl, or methoxy groups, can significantly influence the biological activity of these compounds. For example, the presence of a methoxy group on the anilino moiety of quinazolines has been associated with potent apoptosis-inducing activity in cancer cells . Therefore, the methoxypropyl group in "N-(3-methoxypropyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine" may contribute to its pharmacological profile.

Chemical Reactions Analysis

Triazoloquinazolines can undergo various chemical reactions, including cyclocondensation with one-carbon donors to introduce different substituents at the 1-position of the triazole ring . The reactivity of these compounds can also be exploited to synthesize urea derivatives, as demonstrated by the reaction of 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine with carboxylic acids . These reactions are crucial for the diversification of the triazoloquinazoline core and the discovery of new compounds with enhanced biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazolines, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, which in turn affects the compound's pharmacokinetics and pharmacodynamics. For instance, the presence of a butyl group in 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones was found to be associated with significant H(1)-antihistaminic activity and low sedation in guinea pigs . Similarly, the physical and chemical properties of "N-(3-methoxypropyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine" would be expected to play a role in its biological activity and therapeutic potential.

Scientific Research Applications

Macromolecular Adduct Formation and Metabolism Studies

Research on heterocyclic amines, compounds similar in chemical complexity to N-(3-methoxypropyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine, has shed light on their role in macromolecular adduct formation and metabolism at low doses in both humans and rodents. Studies utilizing accelerator mass spectrometry (AMS) have explored the dosimetry of protein and DNA adduct formation by these compounds, revealing dose-dependent levels in rodents and notably higher adduct levels in human tissues compared to rodents. This indicates a significant bioactivation and less detoxification in humans, highlighting the importance of understanding the metabolic pathways and potential risks associated with exposure to such complex chemical compounds (Turteltaub et al., 1999).

Biomonitoring of Heterocyclic Aromatic Amine Metabolites

Another key application is in the biomonitoring of heterocyclic aromatic amine metabolites in human urine, which aids in assessing human exposure to these compounds. Through the development of specific biomonitoring procedures, researchers have quantified the N2-glucuronide conjugate of certain heterocyclic amines in human urine, providing insights into the extent of human exposure via dietary sources and the role of metabolism in detoxification processes (Stillwell et al., 1999).

Exposure to Carcinogenic Heterocyclic Amines

The continual human exposure to carcinogenic heterocyclic amines through diet has been established through the detection of such compounds in urine samples from individuals consuming normal diets. This emphasizes the significance of dietary habits in the exposure to potential carcinogens and the necessity for further research into mitigating these exposures. The identification of these amines in the urine of individuals consuming cooked meats and not in patients receiving parenteral alimentation underscores the impact of cooking methods and dietary choices on exposure levels (Ushiyama et al., 1991).

properties

IUPAC Name |

N-(3-methoxypropyl)-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c1-14-7-5-8-15(13-14)18-20-22-19(21-11-6-12-26-2)16-9-3-4-10-17(16)25(20)24-23-18/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRFQULTKPLWCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxypropyl)-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

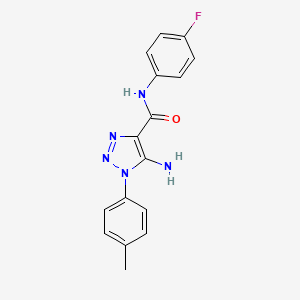

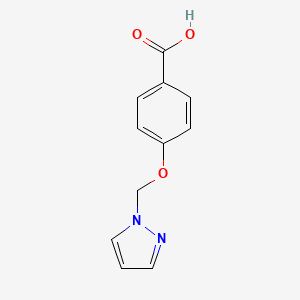

![N-(2-azepan-1-ylethyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-amine](/img/structure/B3009006.png)

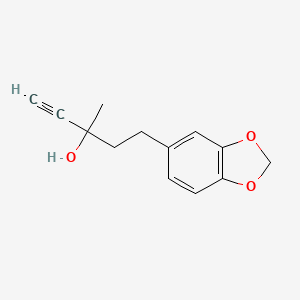

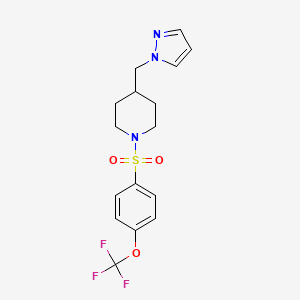

![1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3009014.png)

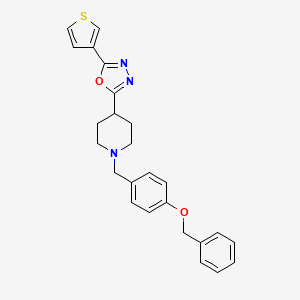

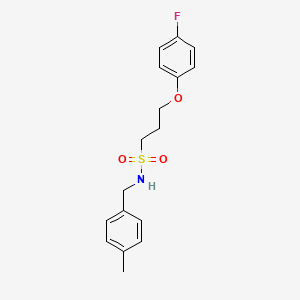

![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B3009021.png)

![Methyl 2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetate](/img/structure/B3009022.png)

![8-(4-Chlorophenyl)sulfonyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3009027.png)

![1-(2-Chlorophenyl)-N-methyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-5-pyridin-2-yltriazole-4-carboxamide](/img/structure/B3009029.png)